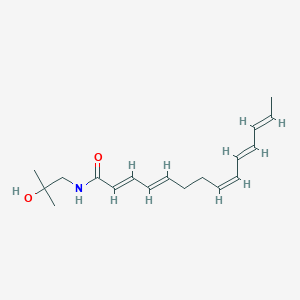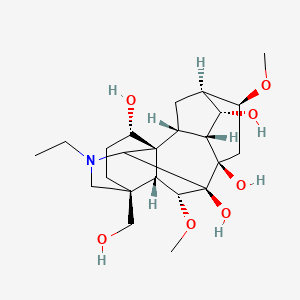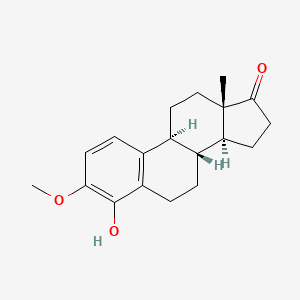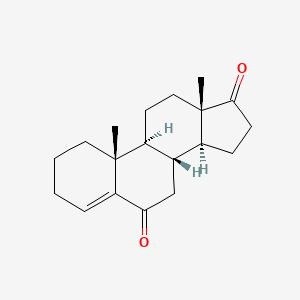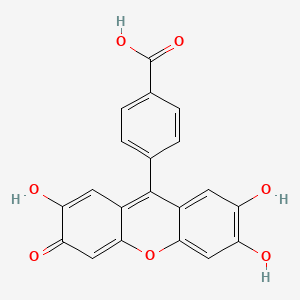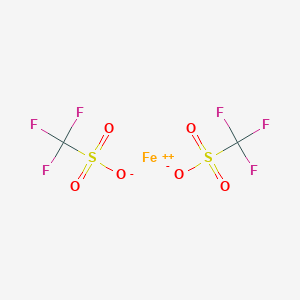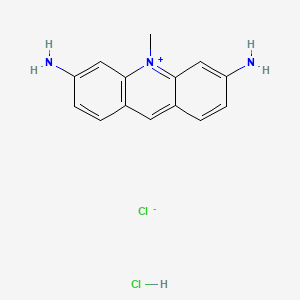
3,6-Diamino-10-methylacridinium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-diamino-10-methylacridinium chloride.HCl is a hydrochloride resulting from the reaction of equimolar amounts of 3,6-diamino-10-methylacridinium chloride and hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, a carcinogenic agent and an intercalator. It contains a 3,6-diamino-10-methylacridinium chloride.
Scientific Research Applications
Electrochemical Applications
- Electroreduction Processes : 3,6-Diamino-10-methylacridinium chloride (trypaflavin, TF) has been studied for its electroreduction processes in aqueous buffered media on mercury electrodes. The electroreduction of TF leads to the formation of 3,6-diaminoacridinium polymercuride, which plays a role in the catalytic evolution of hydrogen (Studničková, 1992).
Spectroscopy and Photophysics
- ESR Triplet Spectra : The ESR triplet spectra of acridine dyes, including 3,6-diamino-10-methylacridinium chloride, were investigated, showing changes in spectra with varying concentrations and suggesting the formation of higher aggregates in certain conditions (Schmidt & Zellhofer, 1974).
DNA Interaction Studies
- Mitochondrial Mutagenesis : Studies on mitochondrial mutagenesis in Saccharomyces cerevisiae have utilized 3,6-diamino-10-methylacridinium chloride to understand the structural prerequisites for mutagenesis, particularly focusing on its ability to intercalate into DNA (Mahler, 1973).
Chemistry of Functional Dyes
- Redox-Active Functionalized Dyes : 10-Methylacridinium is a stable aromatic cation used in constructing a wide variety of novel π-electron systems. It is involved in redox reactions and exhibits electrochromic response, making it a candidate for various applications including metal-binding and chiroptical properties (Suzuki et al., 2015).
DNA Photocleavage
- DNA Photocleavage Agents : Compounds containing 3,6-diamino-10-methylacridinium chloride have been synthesized and studied for their DNA binding and photocleavage properties, particularly focusing on the UV-induced DNA scission (Kuroda & Shinomiya, 1991).
Kinetics and Reaction Mechanisms
- Reaction with L-cysteine : The kinetic and thermodynamic aspects of the reaction of acriflavine (3,6-diamino-10-methylacridin-10-ium chloride) with l-cysteine have been investigated, offering insights into the redox reactions and the formation of stable intermediate complexes (Nkole & Idris, 2021).
properties
CAS RN |
10597-46-3 |
|---|---|
Molecular Formula |
C14H15Cl2N3 |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride |
InChI |
InChI=1S/C14H13N3.2ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;;/h2-8H,1H3,(H3,15,16);2*1H |
InChI Key |
OEGQPXPIKZELFM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.Cl.[Cl-] |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.Cl.[Cl-] |
Other CAS RN |
6034-59-9 10597-46-3 |
Related CAS |
837-73-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



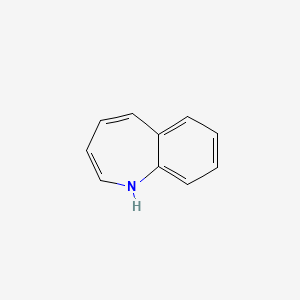
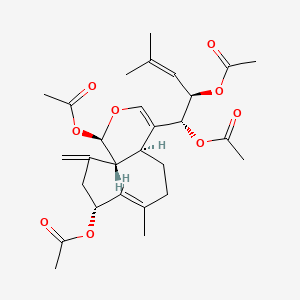

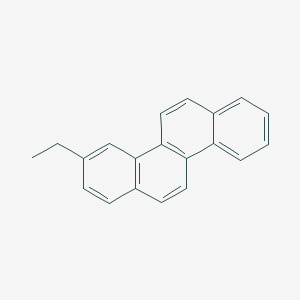
![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
